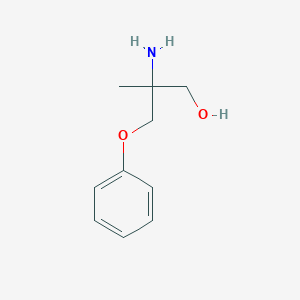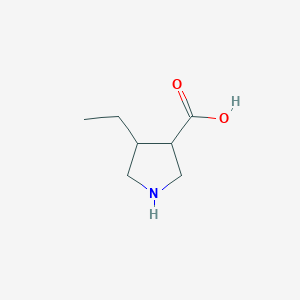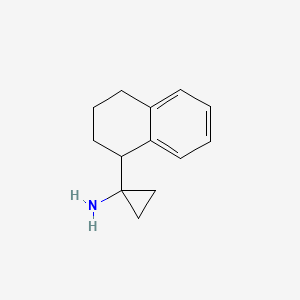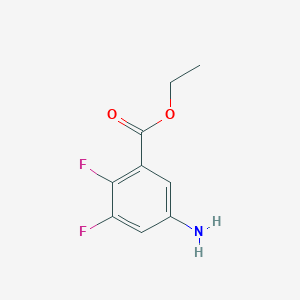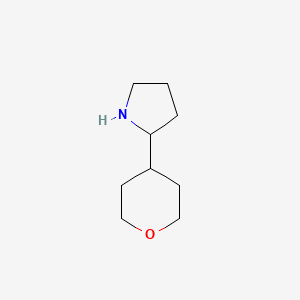
2-(Oxan-4-yl)pyrrolidine
Übersicht
Beschreibung
2-(Oxan-4-yl)pyrrolidine , also known as tetrahydro-2H-pyran-4-ylpyrrolidine , is a heterocyclic compound. Its chemical structure combines a pyrrolidine ring with an oxane (tetrahydrofuran) moiety. The name suggests that it contains a pyrrolidine core substituted at the 4-position with an oxane ring.
Synthesis Analysis
The synthesis of 2-(Oxan-4-yl)pyrrolidine involves the fusion of a pyrrolidine ring and an oxane ring. Various synthetic routes exist, including:
Ring Construction from Precursors :
- Starting with suitable cyclic or acyclic precursors, the pyrrolidine and oxane rings are assembled. Reaction conditions play a crucial role in achieving the desired product.
Functionalization of Preformed Pyrrolidine Rings :
- This approach involves modifying pre-existing pyrrolidine rings. For instance, proline derivatives can be functionalized to yield the desired compound.
Molecular Structure Analysis
The molecular structure of 2-(Oxan-4-yl)pyrrolidine consists of:
- A five-membered pyrrolidine ring.
- An oxane (tetrahydrofuran) ring fused to the pyrrolidine at the 4-position.
- The sp³-hybridized carbons contribute to its three-dimensional (3D) shape.
Chemical Reactions Analysis
The compound’s reactivity depends on the functional groups attached to the pyrrolidine and oxane rings. It can participate in various reactions, such as:
- Ring-opening reactions of the oxane ring.
- Substitution reactions at the pyrrolidine nitrogen.
- Cyclization reactions to form larger heterocyclic systems.
Physical And Chemical Properties Analysis
- Molecular Weight : Calculate the sum of atomic weights for each atom in the compound.
- Melting Point : Determine the temperature at which it transitions from solid to liquid.
- Solubility : Assess its solubility in various solvents.
- Stability : Investigate its stability under different conditions.
Safety And Hazards
- Toxicity : Evaluate its toxicity profile through in vitro and in vivo studies.
- Handling Precautions : Follow standard laboratory safety protocols.
- Environmental Impact : Consider its impact on the environment.
Zukünftige Richtungen
- Drug Development : Explore its potential as a drug scaffold.
- Structure-Activity Relationship (SAR) : Investigate how modifications affect biological activity.
- Targeted Synthesis : Develop efficient synthetic routes.
- Clinical Trials : Assess its therapeutic efficacy.
Eigenschaften
IUPAC Name |
2-(oxan-4-yl)pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-2-9(10-5-1)8-3-6-11-7-4-8/h8-10H,1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTAYTBQWOPZZIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Oxan-4-yl)pyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



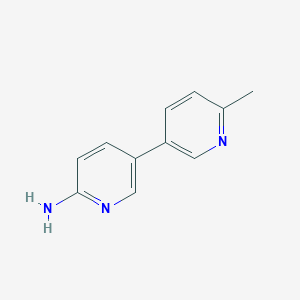
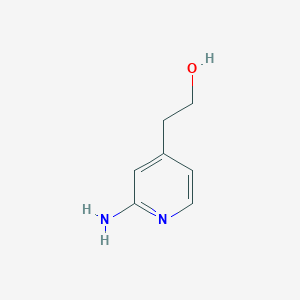
![3-[2-(Methylamino)ethyl]benzonitrile](/img/structure/B3232516.png)

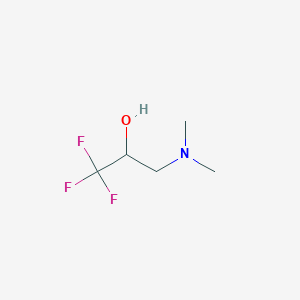
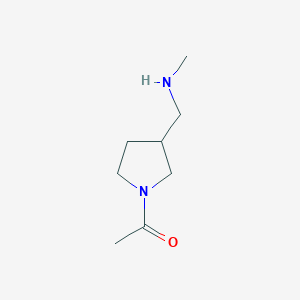
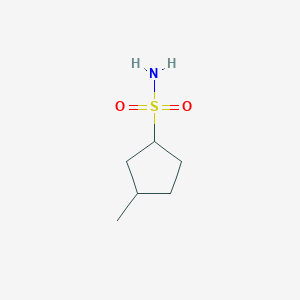
![3-Amino-2-[(furan-3-yl)methyl]propan-1-ol](/img/structure/B3232550.png)

